molecular formula C28H22O2 B3155603 (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 805271-97-0

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B3155603
CAS No.: 805271-97-0
M. Wt: 390.5 g/mol
InChI Key: VSNVRMORNGZESN-DEDYPNTBSA-N
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Description

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. Its structure features a 4-benzyloxy group on ring A (para position) and a biphenyl group (4-phenylphenyl) on ring B (Figure 1).

Chalcones are recognized for their diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The structural flexibility of chalcones allows for extensive derivatization, making them ideal candidates for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

(E)-3-(4-phenylmethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O2/c29-28(26-16-14-25(15-17-26)24-9-5-2-6-10-24)20-13-22-11-18-27(19-12-22)30-21-23-7-3-1-4-8-23/h1-20H,21H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNVRMORNGZESN-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This compound belongs to the class of chalcones, which are characterized by their aromatic ketone structure consisting of two phenyl rings connected by an α,β-unsaturated carbonyl system. The unique structural features of this compound, including the benzyloxy group, contribute to its potential therapeutic applications in various fields such as oncology and anti-inflammatory treatments.

  • Molecular Formula : C24H22O2
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : (E)-1-(4-phenylphenyl)-3-(4-(benzyloxy)phenyl)prop-2-en-1-one
  • CAS Number : 1002898-19-2

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition :
    • It inhibits key enzymes involved in inflammatory processes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of prostaglandins and leukotrienes, respectively. This inhibition can lead to reduced inflammation and pain relief .
  • Induction of Apoptosis :
    • The compound has been shown to activate caspase pathways, leading to apoptosis in cancer cells. This process is essential for eliminating malignant cells and is a significant focus in cancer therapy .
  • Modulation of Cell Proliferation :
    • It affects signaling pathways like PI3K/Akt and MAPK, which are vital for cell growth and survival. By modulating these pathways, the compound can inhibit cancer cell proliferation .

Biological Activity Data

Activity Type Description Reference
Anti-inflammatoryInhibits COX and LOX enzymes, reducing inflammatory responses
Apoptosis inductionActivates caspase pathways in cancer cells
Cell proliferation inhibitionModulates PI3K/Akt and MAPK signaling pathways

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various contexts:

  • Cancer Research :
    • A study demonstrated that this chalcone derivative exhibited significant cytotoxic effects against a range of cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through apoptosis induction via caspase activation .
  • Anti-inflammatory Effects :
    • Another investigation highlighted its efficacy in reducing inflammation in animal models of arthritis. The compound was effective in lowering serum levels of inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammation .
  • Structure-Activity Relationship (SAR) :
    • Research into the SAR of related compounds has shown that modifications to the benzyloxy group can enhance biological activity. For instance, derivatives with different substituents on the phenyl rings exhibited varied potency against COX enzymes .

Scientific Research Applications

The biological activity of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes that play critical roles in inflammatory processes. This inhibition can lead to reduced inflammation and associated pain .
  • Induction of Apoptosis : It can activate caspase pathways, leading to apoptosis in cancer cells. This property makes it a potential candidate for cancer therapeutics, as it can selectively induce cell death in malignant cells while sparing normal cells.
  • Modulation of Signaling Pathways : The compound affects key signaling pathways such as PI3K/Akt and MAPK, which are vital for cell growth and survival. By modulating these pathways, it can inhibit cell proliferation and promote apoptosis.

Applications in Cancer Research

Chalcones, including this compound, are being explored for their anticancer properties:

  • Targeting Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer and leukemia models. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells through the activation of p53-dependent pathways.
  • Combination Therapy Potential : The compound's ability to enhance the effects of conventional chemotherapeutic agents suggests its potential use in combination therapies. This could improve overall treatment efficacy while reducing side effects associated with high doses of standard drugs.

Anti-inflammatory Applications

Given its enzyme inhibition properties, this compound is also being investigated for anti-inflammatory applications:

  • Pain Management : Its ability to inhibit COX enzymes positions it as a candidate for developing new analgesics that could provide relief from chronic pain conditions without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Industrial Production

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-(benzyloxy)benzaldehyde and 4-phenylacetophenone. This reaction is facilitated by a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent under reflux conditions.

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1Claisen-Schmidt Condensation4-(benzyloxy)benzaldehyde + 4-phenylacetophenoneSodium hydroxide or potassium hydroxide, ethanol/methanol, reflux

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Cancer Cell Studies : Research published in Cancer Letters highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cells, showcasing its potential as an anticancer agent .
  • Inflammation Models : A study conducted on animal models indicated that administration of this chalcone significantly reduced edema and pain response in inflammatory conditions, suggesting its efficacy as an anti-inflammatory agent .
  • Synergistic Effects with Chemotherapy : Another investigation revealed that when combined with doxorubicin, this compound enhanced the cytotoxic effects on resistant cancer cell lines, indicating its potential role in overcoming drug resistance.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Chalcone Derivatives

Compound Name Ring A Substituent Ring B Substituent Key Structural Features
Target Compound 4-Benzyloxy 4-Biphenyl High lipophilicity, bulky substituents
LabMol-69 () 4-Methoxy 4-Biphenyl Smaller substituent (methoxy) on ring A
Cardamonin () 2,4-Dihydroxy Unsubstituted Electron-donating hydroxyl groups
3k () 4-Benzyloxy-3-methoxy 4-Hydroxy-3-methoxy Dual benzyloxy/methoxy on ring A
2j () 4-Bromo-2-hydroxy-5-iodo 4-Fluoro Halogenated substituents (Br, I, F)
LabMol-67 () 3-Nitro 4-Piperidinyl Electron-withdrawing nitro group

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in the target compound is electron-donating via resonance, contrasting with electron-withdrawing groups like nitro (LabMol-67) or halogens (2j). This difference impacts electronic distribution and dipole moments, influencing nonlinear optical (NLO) properties and target binding.

Physicochemical Properties

Table 2: Physical Properties of Selected Chalcones

Compound Name Melting Point (°C) Yield (%) HPLC Purity (%) Key Notes
Target Compound Not reported Not reported Not reported Predicted high lipophilicity (logP > 5)
LabMol-69 () 164 53 99.36 Moderate yield, high purity
LabMol-67 () 181 84 99.97 High yield, exceptional purity
2j () Not reported Not reported Not reported IC50 = 4.703 μM (highest in cluster 6)

Key Observations :

  • Purity : Most chalcones in the evidence exhibit HPLC purity >99%, indicating reliable synthetic protocols.

Key Observations :

  • Substituent Impact on Potency: Electron-donating groups (e.g., hydroxyl in cardamonin) correlate with lower IC50 values (higher potency). Halogenation (e.g., 2j’s bromine and fluorine) improves activity by enhancing electronegativity and target interaction.
  • Enzyme Inhibition: Piperazine-substituted chalcones (e.g., LabMol-67) show distinct SAR trends compared to non-piperazine derivatives, emphasizing the role of ring B substituents in target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one

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